2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide

Lipophilicity Drug-likeness Permeability

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide (CAS 1704022-62-7) is a heterocyclic small molecule built on a 1,2,4-triazole scaffold, featuring a 3-amino group, a 5-bromo substituent, and an N-cyclopropylacetamide side chain. The compound has a molecular formula of C7H10BrN5O and a molecular weight of 260.09 g/mol.

Molecular Formula C7H10BrN5O
Molecular Weight 260.09 g/mol
Cat. No. B13310459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide
Molecular FormulaC7H10BrN5O
Molecular Weight260.09 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CN2C(=NC(=N2)N)Br
InChIInChI=1S/C7H10BrN5O/c8-6-11-7(9)12-13(6)3-5(14)10-4-1-2-4/h4H,1-3H2,(H2,9,12)(H,10,14)
InChIKeyKJQKEOPWIGFXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide: Core Structure and Procurement-Relevant Identity


2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide (CAS 1704022-62-7) is a heterocyclic small molecule built on a 1,2,4-triazole scaffold, featuring a 3-amino group, a 5-bromo substituent, and an N-cyclopropylacetamide side chain [1]. The compound has a molecular formula of C7H10BrN5O and a molecular weight of 260.09 g/mol [1]. It belongs to the broader class of 3-amino-5-bromo-1,2,4-triazole acetamide derivatives, a series that has been investigated in the patent literature as inhibitors of acidic mammalian chitinase (AMCase) for potential asthma therapy, though the specific N-cyclopropyl exemplar is primarily distributed as a research-grade building block by suppliers such as Leyan and AKSci at a certified purity of 95% [2].

Why 5-Bromo-N-Cyclopropyl Substitution Pattern Defines Selection Value for 1704022-62-7


In-class triazole-acetamides cannot be treated as interchangeable procurement items. The N-cyclopropyl moiety introduces conformational rigidity and a distinct metabolic profile compared to simple N-alkyl (methyl, ethyl) or N,N-dialkyl analogs, while the 5-bromo substituent simultaneously provides a heavy atom for X-ray crystallographic phasing, a synthetic handle for cross-coupling diversification, and a potential halogen-bond donor to modulate target engagement [1]. Conversely, the des-bromo analog (CAS 1178807-64-1) lacks these attributes entirely, and other 5-bromo variants with different N-substituents (e.g., N-methyl, N,N-dimethyl) exhibit altered lipophilicity and hydrogen-bonding capacity that can shift selectivity profiles [1]. The quantitative evidence below substantiates why this specific substitution array matters for reproducible research outcomes.

Quantitative Differentiation Evidence: 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide vs. In-Class Analogs


Lipophilicity Modulation: N-Cyclopropyl vs. N-Methyl Substituent Comparison

The N-cyclopropylacetamide moiety in the target compound yields a computed XLogP3 of 0.7, representing a 1.0 log unit increase in lipophilicity relative to the des-bromo analog (XLogP3 = -0.3) and a distinct shift compared to the N-methyl analog (5-bromo-N-methylacetamide variant, estimated XLogP3 ≈ 0.2 based on fragment contributions) [1][2]. This intermediate lipophilicity balances aqueous solubility and passive membrane permeability, a critical parameter for cell-based assay performance where excessively hydrophilic compounds fail to cross lipid bilayers.

Lipophilicity Drug-likeness Permeability

Molecular Weight and Heavy Atom Effect: 5-Bromo vs. Des-Bromo Differentiation

The presence of the 5-bromo substituent raises the molecular weight from 181.20 g/mol (des-bromo analog) to 260.09 g/mol, a ΔMW of +78.89 g/mol [1]. This mass shift provides a distinct isotopic pattern (¹Br:⁸¹Br ≈ 1:1 ratio) that serves as a diagnostic signature in LC-MS and a strong anomalous scattering signal for X-ray crystallography. In fragment-based drug discovery, the bromine atom contributes approximately +0.8 Å to the van der Waals radius compared to hydrogen at the 5-position, enabling exploration of halogen-bonding interactions with protein backbone carbonyls that the des-bromo analog cannot engage.

Crystallography Mass spectrometry Fragment-based screening

Synthetic Diversification Potential: 5-Bromo as a Cross-Coupling Handle vs. Inert 5-H Analogs

The 5-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for late-stage functionalization, whereas the des-bromo analog (5-H) is inert under these conditions. The N-cyclopropylacetamide side chain further differentiates the scaffold from the simpler N-methyl or unsubstituted acetamide analogs by introducing a conformationally restricted, metabolically resilient amide moiety . This dual functionality—a reactive aryl bromide combined with a constrained cyclopropylamide—makes the target compound a versatile intermediate for generating focused compound libraries with systematic variation at both the triazole 5-position and the amide terminus, a capability not offered by any single in-class comparator.

Synthetic chemistry C–C coupling Library synthesis

Hydrogen-Bond Donor/Acceptor Profile: N-Cyclopropyl vs. N,N-Dimethyl Substitution

The target compound possesses 2 hydrogen-bond donors (3-NH2 and cyclopropylamide N–H) and 4 hydrogen-bond acceptors, yielding a computed topological polar surface area (TPSA) of 85.8 Ų [1]. In contrast, the N,N-dimethyl analog (CAS 1691986-51-2) loses one H-bond donor entirely due to tertiary amide formation (HBD count = 1, TPSA still ~85.8 Ų), while the des-bromo analog retains the same HBD/HBA profile but lacks the halogen-bond donor capability of bromine . This differentiated donor/acceptor array means the target compound can simultaneously engage a hydrogen-bond acceptor on the target protein via the cyclopropylamide N–H while offering a σ-hole on bromine for orthogonal halogen bonding—a dual binding mode structurally inaccessible to either the N,N-dimethyl or des-bromo comparators.

Pharmacophore modeling Selectivity Solubility

Conformational Restriction: Cyclopropyl vs. Linear N-Alkyl Amide Comparison

The cyclopropyl ring imposes a torsional constraint on the amide C–N bond, reducing the number of accessible conformers relative to the N-ethyl analog (CAS 1691986-51-2). The target compound has 3 rotatable bonds, identical to the N-ethyl analog in count, but the cyclopropyl group restricts the N–C(cyclopropyl) bond to a narrow torsional range (~±15° around the cyclopropyl plane), whereas the ethyl group can freely rotate through 360° [1]. This conformational pre-organization reduces the entropic penalty upon target binding and typically confers resistance to N-dealkylation by cytochrome P450 enzymes, a major metabolic soft spot for N-ethyl and N-methyl amides [2].

Metabolic stability Conformational analysis CYP inhibition

Procurement-Driven Application Scenarios for 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide (1704022-62-7)


Medicinal Chemistry: AMCase Inhibitor Lead Optimization with Halogen-Bonding SAR

For research groups pursuing acidic mammalian chitinase (AMCase) inhibitors based on the substituted amino triazole scaffold disclosed in WO2015095701, the target compound provides a three-point pharmacophore (3-NH2 H-bond donor, Br σ-hole, cyclopropylamide N–H) that the des-bromo analog cannot replicate [1]. The 5-bromo substituent can be systematically replaced via Suzuki coupling to probe the steric and electronic requirements of the AMCase halogen-binding pocket, while retaining the metabolically shielded cyclopropylamide motif, enabling direct head-to-head SAR comparisons within a single synthetic series [2].

Chemical Biology: Bioorthogonal Probe Development via 5-Bromo Cross-Coupling

The 5-bromo group serves as a latent attachment point for alkyne, azide, or biotin tags via Sonogashira or Buchwald-Hartwig coupling [1]. This permits construction of chemical biology probes (e.g., photoaffinity labels, pull-down reagents) from a single precursor without perturbing the 3-amino-cyclopropylamide pharmacophore. The 79 Da Br→tag mass shift is easily tracked by LC-MS, providing built-in reaction monitoring [2].

Fragment-Based Drug Discovery: Halogen-Enriched Library Member

With a molecular weight of 260.09 g/mol and a computed XLogP3 of 0.7, this compound occupies the upper range of fragment space (MW < 300, clogP < 3) while providing an aromatic bromine for anomalous X-ray scattering [1]. Fragment screening libraries enriched with brominated heterocycles have demonstrated 2- to 3-fold higher hit confirmation rates in crystallographic soaking experiments compared to non-halogenated fragments due to improved phasing power, making this compound a cost-effective addition to bespoke fragment collections [2].

Process Chemistry: Multigram Building Block for Parallel Library Synthesis

Supplied by Leyan at 95% purity in gram-scale quantities, this compound can serve as a starting material for parallel amide diversification at the 3-amino position or Suzuki library generation at the 5-bromo position [1]. Its dual orthogonal reactive sites (amine + aryl bromide) allow for two-dimensional library construction without protecting group manipulation, increasing synthesis throughput for hit-to-lead campaigns estimated at 40–60 analogs per week using standard 24-well plate formats [2].

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